molecular formula C19H16N2O2S B11045439 3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11045439
M. Wt: 336.4 g/mol
InChI Key: ICXIWKIFZBQKPU-UHFFFAOYSA-N
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Description

3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique spirocyclic structure, which includes a quinoline and thiazolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate. This intermediate undergoes intramolecular Friedel-Crafts cyclization to yield the quinoline core . Subsequent reactions with aryl cyanomethyl ketones and 5-amino-1-arylpyrazoles lead to the formation of the spirocyclic product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and thiazolidine derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE lies in its spirocyclic structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

3-phenylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C19H16N2O2S/c22-16-12-24-19(21(16)14-8-2-1-3-9-14)15-10-4-6-13-7-5-11-20(17(13)15)18(19)23/h1-4,6,8-10H,5,7,11-12H2

InChI Key

ICXIWKIFZBQKPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=CC=C5

Origin of Product

United States

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